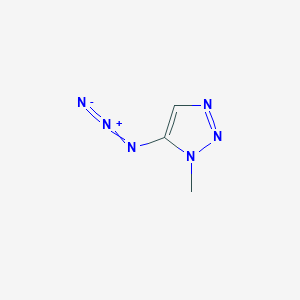

5-azido-1-methyl-1H-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-azido-1-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N6/c1-9-3(6-7-4)2-5-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWQVJPYBSSFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 5-azido-1-methyl-1H-1,2,3-triazole: Properties, Synthesis, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical properties and biological activity of 5-azido-1-methyl-1H-1,2,3-triazole is limited. This guide provides a comprehensive overview based on the known chemistry of closely related analogs and the fundamental principles of its constituent functional groups. All data for related compounds are presented for comparative purposes and should not be considered as experimentally verified for this compound.

Core Chemical Properties

For comparative purposes, the properties of a related isomer, 5-azido-1-methyl-3-nitro-1,2,4-triazole, are presented below.

Table 1: Physicochemical Properties of 5-azido-1-methyl-3-nitro-1,2,4-triazole [1]

| Property | Value |

| Molecular Formula | C3H3N7O2 |

| Crystal System | Monoclinic |

| Space Group | P21/m |

| Cell Volume (ų) | 339.49(12) |

| Calculated Density (g cm⁻³) at -100 °C | 1.654 |

Synthesis and Reactivity

The synthesis of 1,2,3-triazoles is a well-established field in organic chemistry, often involving 1,3-dipolar cycloaddition reactions between azides and alkynes.[2][3][4] The regioselectivity of this reaction can be controlled by the choice of catalyst, with copper-catalyzed reactions typically yielding 1,4-disubstituted triazoles and ruthenium-catalyzed reactions favoring the 1,5-disubstituted product.[5][6]

A potential synthetic pathway to this compound could involve the methylation of a 5-azido-1H-1,2,3-triazole precursor. The synthesis of a related methylated azidotriazole, 5-azido-1-methyl-3-nitro-1,2,4-triazole, was achieved through the methylation of 5-azido-3-nitro-1H-1,2,4-triazole with dimethyl sulfate in an aqueous sodium hydroxide solution.[1]

Experimental Protocol: Synthesis of 5-azido-1-methyl-3-nitro-1,2,4-triazole (Analog)[1]

This protocol describes the synthesis of a structural isomer and is provided as a reference for the potential methylation step.

Materials:

-

5-azido-3-nitro-1H-1,2,4-triazole

-

Dimethyl sulfate

-

Sodium hydroxide

-

Water

Procedure:

-

A solution of 5-azido-3-nitro-1H-1,2,4-triazole (1.55 g, 10.0 mmol) and sodium hydroxide (800 mg, 20.0 mmol) in water (10 mL) is prepared.

-

Dimethyl sulfate (1.26 g, 10.0 mmol) is added dropwise to the solution.

-

The reaction mixture is stirred overnight at 105 °C.

-

After cooling to room temperature, the precipitate is filtered off, washed with a small amount of water, and dried in air.

The azido group imparts specific reactivity to the molecule, making it a versatile precursor for further functionalization, particularly in "click chemistry" reactions.

Potential Biological Activity

The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, antimalarial, and antiviral properties.[6][7] The triazole ring can act as a bioisostere for other functional groups, such as amides, and can participate in hydrogen bonding, which may enhance binding to biological targets.[7][8]

While no specific biological data exists for this compound, its structural similarity to other bioactive triazoles suggests it could be a candidate for screening in drug discovery programs. For instance, some 1,2,3-triazole-containing coumarin derivatives have shown activity against various cancer cell lines, with the presence of a methyl group influencing the activity.[6]

Safety and Handling

Specific safety data for this compound is not available. However, based on the known hazards of related compounds, caution is warranted. Organic azides are high-energy compounds and can be explosive, especially when subjected to heat, shock, or friction. The potassium salt of the related compound 5-azido-3-nitro-1,2,4-triazole is reported to be a very sensitive primary explosive.[1]

General safety precautions for handling azido compounds include:

-

Wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[9][11]

-

Avoiding heat, sparks, and open flames.[9]

-

Handling small quantities whenever possible.

For related triazole compounds, such as 1H-1,2,3-triazole, hazards include skin and eye irritation.[12][13] Standard first aid measures include flushing the affected area with plenty of water and seeking medical attention.[9][10][11][13]

Logical Workflow and Diagrams

The following diagrams illustrate a potential synthetic workflow for this compound based on general synthetic principles for substituted triazoles.

Caption: Hypothetical synthetic workflow for this compound.

Caption: Key functional group relationships in this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 1H-1,2,3-Triazole - American Chemical Society [acs.org]

- 13. abmole.com [abmole.com]

In-depth Technical Guide: Synthesis and Characterization of 5-azido-1-methyl-1H-1,2,3-triazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the proposed synthesis and characterization of 5-azido-1-methyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the formation of the precursor, 5-amino-1-methyl-1H-1,2,3-triazole, followed by its conversion to the target azide. This document provides a detailed, though theoretical, experimental framework, including protocols and data presentation tables, to guide researchers in the synthesis and comprehensive characterization of this molecule.

Introduction

1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in various scientific disciplines, particularly in drug discovery and materials science. Their utility stems from their unique chemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole moment, which make them effective pharmacophores and building blocks for complex molecular architectures. The introduction of an azido group at the 5-position of the 1-methyl-1H-1,2,3-triazole core is anticipated to provide a versatile handle for further chemical modifications, such as "click" chemistry reactions, enabling the construction of novel conjugates and materials.

This guide details the proposed synthetic pathway and a comprehensive characterization plan for this compound.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from readily available precursors. The overall synthetic scheme is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-amino-1-methyl-1H-1,2,3-triazole (Precursor)

The synthesis of the key precursor, 5-amino-1-methyl-1H-1,2,3-triazole, can be approached through a [3+2] cycloaddition reaction between methyl azide and acetonitrile. This reaction is a well-established method for the formation of 1,2,3-triazole rings.

Experimental Protocol:

-

Preparation of Methyl Azide: Methyl azide is a volatile and potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield. It can be prepared in situ from the reaction of methyl iodide with sodium azide in a suitable solvent like dimethylformamide (DMF).

-

Cycloaddition Reaction: To a solution of methyl azide in an excess of acetonitrile, a strong base such as sodium amide (NaNH₂) or an organolithium reagent is added at low temperature (-78 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Target Compound)

The conversion of the amino group of the precursor to an azido group is achieved via a diazotization reaction followed by substitution with an azide salt.

Experimental Protocol:

-

Diazotization: 5-amino-1-methyl-1H-1,2,3-triazole is dissolved in a mixture of a mineral acid (e.g., hydrochloric acid) and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing with starch-iodide paper.

-

Azidation: A solution of sodium azide (NaN₃) in water is then added portion-wise to the cold diazonium salt solution. The reaction mixture is stirred at 0-5 °C for a specified period.

-

Work-up and Purification: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Singlet for the N-methyl protons (δ ≈ 3.8-4.2 ppm)Singlet for the C4-H proton (δ ≈ 7.5-8.0 ppm) |

| ¹³C NMR | Signal for the N-methyl carbon (δ ≈ 35-40 ppm)Signal for the C4 carbon (δ ≈ 120-125 ppm)Signal for the C5 carbon (δ ≈ 140-145 ppm) |

| IR (cm⁻¹) | Strong, sharp absorption band for the azide (N₃) asymmetric stretch (ν ≈ 2100-2150 cm⁻¹)Bands for C-H and C=N stretching and bending vibrations |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₃H₄N₆ |

Physical Properties

Table 2: Expected Physical Properties of this compound

| Property | Expected Value |

| Appearance | Colorless to pale yellow solid or oil |

| Melting Point | To be determined |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |

Experimental Workflow and Logical Relationships

The overall experimental workflow for the synthesis and characterization can be visualized as follows:

Caption: Workflow from synthesis to characterization.

Safety Considerations

-

Azide Compounds: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield and avoiding heat, friction, and shock.

-

Diazonium Salts: Diazonium salts can be unstable and should be prepared and used at low temperatures.

-

General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the synthesis and characterization of this compound. The successful execution of the described protocols will enable researchers to obtain this valuable chemical entity for further exploration in various applications. It is imperative that all experimental work is conducted with strict adherence to safety protocols due to the potentially hazardous nature of the intermediates and reagents involved.

Structural Analysis and Confirmation of 5-azido-1-methyl-1H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 5-azido-1-methyl-1H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established methodologies for the characterization of analogous structures with predictive analysis. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel triazole-based compounds.

Predicted Spectroscopic and Physicochemical Properties

The structural confirmation of a novel compound like this compound relies on a suite of spectroscopic techniques. Based on data from structurally similar compounds, the expected analytical data are summarized below.

| Analytical Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.8-4.2 (s, 3H, N-CH₃), ~7.5-7.8 (s, 1H, C5-H of triazole ring is absent, this prediction is for the C4-H if the azide is at C5). For a 5-azido substituted triazole, the characteristic triazole proton peak would be absent. The methyl protons would be the primary signal. |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~35-40 (N-CH₃), ~120-130 (C4 of triazole), ~130-140 (C5 of triazole bearing the azido group). |

| Infrared (IR) (KBr, cm⁻¹) | ~2100-2150 (strong, sharp N₃ stretch), ~1450-1550 (C=N, N=N stretching in triazole ring), ~2950-3000 (C-H stretch of methyl group). The azide stretch is a particularly strong and indicative feature.[1] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₃H₄N₆ [M+H]⁺: 125.0570. The observation of this mass with high accuracy would provide strong evidence for the elemental composition. |

| Crystal System (Predicted) | Monoclinic or Orthorhombic. This is a common crystal system for substituted triazoles.[2] |

| Calculated Density (Predicted) | ~1.5-1.7 g/cm³. This is a typical range for azido-substituted triazole compounds.[2] |

Proposed Synthetic Route and Experimental Protocols

A plausible synthetic pathway for this compound can be conceptualized from established organocatalytic methods. A potential route involves the conversion of a corresponding amino-triazole precursor.

Experimental Workflow: Synthesis

Caption: Proposed synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from methodologies reported for the synthesis of similar azido-triazole compounds.[2]

-

Diazotization:

-

Dissolve 5-amino-1-methyl-1H-1,2,3-triazole in a suitable aqueous acid (e.g., H₂SO₄ or HCl) and cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.

-

-

Azide Substitution:

-

In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Structural Confirmation Workflow

The definitive structural confirmation of the synthesized compound would involve a multi-step analytical workflow.

Caption: Analytical workflow for structural confirmation.

X-ray Crystallography Analysis (Analog-Based)

While no crystal structure for this compound is available, the structure of the closely related 5-azido-1-methyl-3-nitro-1,2,4-triazole provides valuable insights into the expected molecular geometry.[2]

| Crystallographic Parameter | Value for 5-azido-1-methyl-3-nitro-1,2,4-triazole[2] | Expected Range for this compound |

| Crystal System | Monoclinic | Monoclinic or Orthorhombic |

| Space Group | P2₁/m | P2₁/c, P-1, or similar |

| Cell Volume (ų) | 339.49(12) | 300-400 |

| Calculated Density (g/cm³) | 1.654 | 1.5-1.7 |

| N-N (azide) Bond Lengths (Å) | N/A (not specified in abstract) | ~1.24 (Nα-Nβ), ~1.13 (Nβ-Nγ) |

| C-N (azide) Bond Length (Å) | N/A (not specified in abstract) | ~1.40-1.45 |

The triazole ring is expected to be planar, with the azido group potentially showing a slight twist relative to the ring plane. The methyl group will be attached to the N1 position of the triazole ring. Single crystal X-ray diffraction would be the definitive method to confirm the precise bond lengths, bond angles, and overall molecular conformation.

Signaling Pathways and Biological Context (Hypothetical)

Triazole derivatives are known to interact with various biological targets. While the specific pathways for this compound are uncharacterized, its structural motifs suggest potential areas of investigation. The azide group can act as a bioisostere for other functional groups or as a photo-affinity labeling probe.

Caption: Hypothetical biological interaction pathway.

This guide provides a framework for the synthesis and characterization of this compound. The successful execution of the described experimental protocols and analytical techniques will be crucial for its definitive structural confirmation and for enabling its further investigation in medicinal chemistry and drug development.

References

Spectroscopic Analysis of 5-azido-1-methyl-1H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of 5-azido-1-methyl-1H-1,2,3-triazole. Despite a comprehensive search of available scientific literature and spectral databases, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could not be located. This suggests that this compound may be a novel compound or a transient intermediate whose detailed characterization has not been publicly reported.

This guide, therefore, provides a detailed projection of the expected spectroscopic data based on the analysis of closely related and structurally similar compounds. Furthermore, a standard experimental protocol for the synthesis and subsequent spectroscopic characterization of the title compound is presented to enable researchers to generate this data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR (N-CH₃) | 3.8 - 4.2 | Singlet. The chemical shift is influenced by the electron-withdrawing nature of the triazole ring. |

| ¹H NMR (Triazole C-H) | 7.5 - 8.0 | Singlet. The exact position will depend on the solvent and electronic effects of the azido group. |

| ¹³C NMR (N-CH₃) | 35 - 40 | The methyl carbon attached to the nitrogen of the triazole ring. |

| ¹³C NMR (Triazole C-H) | 120 - 130 | The carbon atom of the triazole ring bearing a hydrogen. |

| ¹³C NMR (Triazole C-N₃) | 140 - 150 | The carbon atom of the triazole ring attached to the azido group. |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Azide (N₃) stretch | 2100 - 2150 | Strong, Sharp | This is a highly characteristic and strong absorption for the azide functional group.[1] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | From the C-H bond on the triazole ring. |

| C-H stretch (aliphatic) | 2900 - 3000 | Medium | From the methyl group. |

| N=N stretch (triazole) | 1400 - 1500 | Medium | Characteristic of the triazole ring system. |

| C-N stretch | 1200 - 1300 | Medium | Associated with the various C-N bonds in the molecule. |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 125.06 | Molecular ion. The exact mass would be expected. |

| [M - N₂]⁺ | 97.05 | A common and often prominent fragmentation pathway for azides, involving the loss of a molecule of nitrogen. |

| [M - N₃]⁺ | 83.06 | Loss of the azido radical. |

| [CH₃N₃]⁺ | 57.04 | Fragmentation involving the methyl and adjacent nitrogen atoms. |

Experimental Protocols

The synthesis of this compound would likely proceed via the diazotization of the corresponding amine, 5-amino-1-methyl-1H-1,2,3-triazole.

Synthesis of this compound

-

Starting Material: 5-amino-1-methyl-1H-1,2,3-triazole. This precursor can be synthesized through established literature methods.

-

Diazotization: The amino-triazole is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

-

Azide Formation: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution of the amino-triazole. This generates the in-situ diazonium salt.

-

Azide Substitution: A solution of sodium azide (NaN₃) in water is then added portion-wise to the diazonium salt solution, still maintaining the low temperature. The azide anion displaces the diazonium group to form the desired this compound.

-

Work-up and Purification: The reaction mixture is carefully neutralized. The product can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.

-

¹³C NMR: The same sample is used to acquire the ¹³C NMR spectrum.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of the purified compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would provide the accurate mass of the molecular ion, confirming the elemental composition. Electron ionization (EI) mass spectrometry can be used to observe the fragmentation pattern.

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the precursor to the final characterized product.

Caption: Synthetic and analytical workflow.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its synthesis and characterization. The predicted spectroscopic data, based on sound chemical principles and analogous structures, offers a valuable reference for researchers aiming to identify this compound. The provided experimental protocols outline a clear path for its preparation and subsequent analysis, which will be crucial for any future studies involving this potentially novel molecule in drug discovery and development.

References

Thermal Stability and Decomposition of 5-azido-1-methyl-1H-1,2,3-triazole: A Technical Guide

Introduction

Nitrogen-rich heterocyclic compounds, such as azido-triazoles, are of significant interest in the development of energetic materials and as synthons in medicinal chemistry. Their utility is intrinsically linked to their thermal stability, which dictates their handling, storage, and application. This technical guide provides an in-depth analysis of the thermal stability and decomposition of azido-triazoles, with a focus on providing a predictive framework for understanding 5-azido-1-methyl-1H-1,2,3-triazole. The incorporation of an azide group into a triazole ring generally leads to compounds with high heats of formation and a propensity to release dinitrogen gas upon decomposition, a key characteristic of energetic materials.

Physicochemical and Thermal Properties of Related Azido-Triazoles

The thermal behavior of azido-triazoles is highly dependent on their substitution pattern. The following table summarizes key thermal properties of related azido-triazole derivatives, providing a comparative baseline for estimating the properties of this compound.

| Compound | Decomposition Onset (T_onset) (°C) | Decomposition Peak (T_peak) (°C) | Mass Loss (%) | Analytical Method | Reference |

| 5-azido-3-nitro-1H-1,2,4-triazole | - | - | - | BAM | [1] |

| 5-azido-1-methyl-3-nitro-1,2,4-triazole | - | - | - | BAM | [1] |

| 3-amino-1,2,4-triazole | 168 | 224 | - | TG/DTG | [2] |

| 5-amino-1,2,4-triazol-3-yl-acetic acid | 166 | 188 | 67 | TG/DTG | [2] |

Note: Specific decomposition temperatures for 5-azido-3-nitro-1H-1,2,4-triazole and its methyl derivative were not provided in the search results, but they were characterized as thermally stable.[1]

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability of energetic materials like this compound relies on standardized thermo-analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions and decomposition temperatures of a material.

-

Instrumentation: A differential scanning calorimeter capable of heating rates from 1 to 20 °C/min.

-

Sample Preparation: A small sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Heating Rate: A common heating rate for initial screening is 5 or 10 °C/min.[2][3]

-

Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere.

-

Temperature Range: The temperature range is set to encompass the expected melting and decomposition events, for instance, from room temperature to 300 °C.

-

-

Data Analysis: The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature. The integrated area of the peak provides the heat of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition stages and mass loss.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A sample of approximately 1-10 mg is placed in an open sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[3]

-

Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative processes.

-

Temperature Range: Similar to DSC, the range is selected to cover the entire decomposition process.

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.[2]

Decomposition Pathway of Azido-Triazoles

The decomposition of azido-triazoles is generally initiated by the cleavage of the N-N bond in the azide group, leading to the extrusion of dinitrogen gas. The subsequent fragmentation of the triazole ring can follow several pathways, depending on the substituents and their positions.

A plausible decomposition pathway for a generic 1-methyl-5-azido-1,2,3-triazole is depicted below. The initial step is the loss of N₂, a highly favorable process that drives the decomposition. The resulting nitrene intermediate can then undergo ring-opening and further fragmentation.

Caption: Plausible decomposition pathway of a 1-methyl-5-azido-1,2,3-triazole.

Experimental Workflow for Thermal Analysis

A systematic workflow is crucial for the comprehensive thermal characterization of energetic materials. This involves synthesis, purification, and subsequent analysis using multiple techniques.

Caption: Experimental workflow for the thermal analysis of energetic materials.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application. While direct experimental data is limited, analysis of related azido-triazole structures provides valuable insights. The thermal decomposition is expected to be an exothermic process initiated by the loss of dinitrogen from the azido group. A comprehensive thermal analysis using DSC and TGA, coupled with techniques for evolved gas analysis, is essential for a complete understanding of its decomposition mechanism and kinetics. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers engaged in the study and development of triazole-based energetic materials.

References

5-azido-1-methyl-1H-1,2,3-triazole material safety data sheet (MSDS)

Material Safety Data Sheet: 5-azido-1-methyl-1H-1,2,3-triazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety information for this compound. Due to the limited availability of data for this specific compound, this guide draws upon information from structurally related organic azides and triazoles to provide a thorough assessment of potential hazards and safe handling procedures.

Section 1: Chemical Product and Company Identification

| Product Name | This compound |

| Synonyms | Not available |

| Chemical Formula | C₃H₄N₆ |

| Molecular Weight | 124.11 g/mol |

| CAS Number | Not available |

Section 2: Hazards Identification

Organic azides are a class of compounds known for their potential instability and toxicity. The primary hazards associated with this compound are inferred from the general properties of organic azides.

Potential Health Effects:

-

Acute Toxicity: While specific data for this compound is unavailable, organic azides, in general, are considered to be highly toxic.[1] The azide ion has a toxicity comparable to that of cyanide.[1][2] Exposure can occur through inhalation, ingestion, or skin absorption.[3]

-

Symptoms of Exposure: Symptoms may include dizziness, weakness, headache, nausea, vomiting, rapid heart rate, and respiratory distress.[3][1] In severe cases, exposure can lead to convulsions, loss of consciousness, and death.[3]

-

Eye and Skin Irritation: Direct contact may cause irritation to the eyes and skin.[4]

Physical and Chemical Hazards:

-

Explosive Potential: Organic azides are energetic materials and can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition or explosion. The stability of organic azides is often evaluated by the carbon-to-nitrogen ratio; compounds with a higher proportion of nitrogen tend to be more energetic.[4]

-

Formation of Hydrazoic Acid: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[4]

-

Formation of Metal Azides: Contact with heavy metals (e.g., lead, copper, mercury) can form highly sensitive and explosive metal azides.[4][2]

Section 3: Composition and Information on Ingredients

| Component | Concentration |

| This compound | >95% (Assumed) |

Note: This material is typically used for research and development purposes and may contain minor impurities from its synthesis.

Section 4: First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Section 5: Firefighting Measures

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | May explode when heated. Emits toxic fumes under fire conditions. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Section 6: Accidental Release Measures

| Personal Precautions | Wear appropriate personal protective equipment (PPE) as specified in Section 8. Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Methods for Cleaning Up | Absorb with inert absorbent material and dispose of as hazardous waste. Do not use metal tools for cleanup.[4] |

Section 7: Handling and Storage

Handling:

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapor or mist.[3]

-

Use non-metallic spatulas and tools to handle the material.[2]

-

Avoid shock, friction, and heat.[3]

-

Keep away from acids and heavy metals.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials such as acids, and metals.[5]

-

Store in the dark.[2]

-

It is recommended to store organic azides at low temperatures (e.g., in a refrigerator).[4]

Section 8: Exposure Controls and Personal Protection

| Control Parameter | Value |

| Occupational Exposure Limits | No specific limits have been established for this compound. Handle as a highly toxic substance. |

Personal Protective Equipment:

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded or if irritation or other symptoms are experienced.

Section 9: Physical and Chemical Properties

| Property | Value |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available for this compound. The calculated density of the related compound 5-azido-1-methyl-3-nitro-1,2,4-triazole is 1.654 g/cm³.[6] |

| Solubility | Data not available |

Section 10: Stability and Reactivity

| Chemical Stability | Potentially unstable. Sensitive to heat, light, shock, and friction.[4] |

| Incompatible Materials | Acids, heavy metals, strong oxidizing agents, halogenated solvents.[4][2][5] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon oxides, hydrazoic acid. |

| Hazardous Polymerization | Will not occur. |

Section 11: Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the general toxicity of organic azides.

| Acute Toxicity | Organic azides are considered highly toxic. The azide ion is a known inhibitor of cytochrome oxidase, similar to cyanide.[1] |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Teratogenicity | No data available. |

Section 12: Ecological Information

No specific ecological data is available for this compound. Azides are generally toxic to aquatic life.[7]

Section 13: Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Organic azides should be treated as hazardous waste.[4] It is recommended to chemically convert the azide to a more stable derivative, such as an amine, before disposal.[4] Do not dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8]

Section 14: Transport Information

This material is likely to be classified as a hazardous material for transportation. Consult with a certified hazardous materials shipping professional for proper shipping instructions.

Section 15: Regulatory Information

This compound may be subject to various regulations. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.

Section 16: Other Information

The information provided in this document is based on the current state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not therefore be construed as guaranteeing any specific property of the product.

Experimental Protocols

Disclaimer: The following protocol is adapted from the synthesis of a structurally related compound, 5-azido-1-methyl-3-nitro-1,2,4-triazole, and should be considered as a general guideline only.[6] All work with azides should be performed with extreme caution in a certified chemical fume hood, behind a blast shield, and with appropriate personal protective equipment.

Synthesis of this compound (Illustrative)

-

Preparation of the Azide Precursor: A suitable precursor, such as 5-amino-1-methyl-1H-1,2,3-triazole, would be required.

-

Diazotization: The amino-triazole precursor would be diazotized, for example, by reacting it with sodium nitrite in an acidic aqueous solution (e.g., sulfuric acid) at low temperatures (0-5 °C).

-

Azide Formation: The resulting diazonium salt solution would then be reacted with a source of azide, such as sodium azide, to yield this compound.

-

Workup and Purification: The product would be extracted from the reaction mixture using an appropriate organic solvent. Purification should be performed with caution, avoiding distillation or sublimation.[2] Techniques such as extraction and precipitation are preferred.

References

An In-Depth Technical Guide on 5-azido-1-methyl-1H-1,2,3-triazole: Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the physical properties, synthesis, and biological activity of 5-azido-1-methyl-1H-1,2,3-triazole. Despite extensive investigation, detailed experimental data on this specific compound remains largely unavailable in the public domain. This document summarizes the limited information that has been found and outlines general methodologies applicable to the broader class of triazole compounds, providing a framework for future research.

Physicochemical Properties

Quantitative experimental data for the physical properties of this compound are not well-documented in scientific literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₆ | Calculated |

| Molecular Weight | 124.1 g/mol | Commercial Supplier |

| CAS Number | 1701551-07-6 | Commercial Supplier |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the surveyed literature. However, the synthesis of substituted 1,2,3-triazoles is a well-established field in organic chemistry. The most common and versatile method is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.

A plausible synthetic pathway for this compound could involve the methylation of a 5-azido-1H-1,2,3-triazole precursor or the cycloaddition of methyl azide with a suitable azido-alkyne.

Logical Workflow for Potential Synthesis:

Caption: Potential synthesis route for this compound.

General Experimental Protocol for Characterization:

Should this compound be synthesized, standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, including the position of the methyl and azido groups on the triazole ring.

-

Infrared (IR) Spectroscopy: The presence of the azide functional group would be confirmed by a characteristic strong absorption band around 2100 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight of the synthesized compound.

-

Elemental Analysis: To provide the percentage composition of carbon, hydrogen, and nitrogen, further confirming the compound's purity and empirical formula.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound.

The broader class of 1,2,3-triazole derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including:

-

Antimicrobial Activity: Many triazole derivatives have shown efficacy against various bacterial and fungal strains.

-

Antiviral Activity: The triazole moiety is a key component in several antiviral drugs.

-

Anticancer Activity: Numerous studies have demonstrated the potential of triazole-containing compounds as cytotoxic agents against various cancer cell lines.

Hypothetical Experimental Workflow for Biological Screening:

Caption: General workflow for the biological evaluation of a novel compound.

Given the lack of specific data, any research into the biological effects of this compound would need to begin with broad-spectrum screening to identify potential areas of activity.

Conclusion and Future Outlook

While the 1,2,3-triazole scaffold is of significant interest in medicinal chemistry, this compound remains an uncharacterized compound. There is a clear need for foundational research to synthesize and characterize this molecule. Elucidation of its physical properties and a thorough investigation of its biological activities are essential first steps. Future research should focus on establishing a reliable synthetic route, followed by comprehensive spectroscopic and physical characterization. Subsequently, a systematic biological screening program could uncover potential therapeutic applications for this novel compound. The data generated from such studies would be invaluable to the scientific and drug development communities.

An In-depth Technical Guide to the Solubility of 5-azido-1-methyl-1H-1,2,3-triazole in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-azido-1-methyl-1H-1,2,3-triazole. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide offers a detailed discussion of its expected solubility based on the physicochemical properties of the 1,2,3-triazole ring and the influence of its methyl and azido substituents. Furthermore, this document outlines standardized experimental protocols for determining the solubility of novel compounds, which are directly applicable to the title compound. These methodologies include the well-established shake-flask method for thermodynamic solubility and high-throughput screening techniques for kinetic solubility, which are crucial in early-stage drug discovery. Visual workflows for both qualitative and high-throughput solubility assessments are provided to guide researchers in their experimental design.

Introduction: Understanding the Solubility of this compound

This compound is a heterocyclic compound featuring a triazole ring, a structure of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole moiety is often considered a valuable pharmacophore due to its ability to engage in hydrogen bonding and its metabolic stability.[1] The solubility of such a compound is a critical physicochemical parameter that influences its utility in various applications, from its behavior in biological assays to its formulation as a potential therapeutic agent.[2]

A thorough literature search did not yield specific quantitative solubility data for this compound. This guide, therefore, aims to provide a robust framework for researchers to understand and experimentally determine the solubility of this and similar molecules.

Qualitative Solubility Profile

The solubility of an organic compound is governed by its polarity, molecular weight, and its ability to form intermolecular interactions with the solvent.

-

The 1,2,3-Triazole Core: The parent 1H-1,2,3-triazole is known to be highly soluble in water.[1] This is attributed to the polar nature of the triazole ring, which contains three nitrogen atoms capable of acting as hydrogen bond acceptors.[3]

-

Influence of the Methyl Group: The introduction of a methyl group to the triazole ring is expected to slightly increase the lipophilicity of the molecule. This substitution may decrease its aqueous solubility compared to the unsubstituted parent triazole.

-

Influence of the Azido Group: The azido group (-N₃) is a polar functional group.[4] Its presence is anticipated to contribute to the overall polarity of the molecule, potentially enhancing its solubility in polar solvents. The terminal nitrogen of the azido group can act as a hydrogen bond acceptor.

-

Overall Expected Solubility: Based on these structural features, this compound is predicted to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Its solubility in water is expected to be moderate. In non-polar solvents like hexane and toluene, the solubility is likely to be low.

Quantitative Solubility Data

As of the date of this publication, no specific experimental data for the solubility of this compound has been reported in the literature. To provide a quantitative context, the following table presents solubility data for a structurally related, yet distinct, compound, 1H-1,2,4-triazole. It is crucial to note that this compound is an isomer of the parent triazole of our target molecule and lacks the specific methyl and azido substitutions. Therefore, this data is for illustrative purposes only and should not be considered representative of this compound.

Table 1: Illustrative Solubility of 1H-1,2,4-Triazole in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 25 | ~10 |

| Ethanol | 25 | Soluble |

| Methanol | 25 | Soluble |

| Acetone | 25 | Soluble |

Data is generalized from qualitative statements and data for 1H-1,2,4-triazole and should be used for illustrative purposes only.[5]

Experimental Protocols for Solubility Determination

For a novel compound like this compound, experimental determination of solubility is essential. The following are standard protocols used in research and drug development.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[6][7] It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature after a state of equilibrium has been reached.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium. This is typically 24 to 72 hours.[6][7]

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a standard curve).[7]

-

The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination for High-Throughput Screening

In early drug discovery, kinetic solubility is often measured in a high-throughput screening (HTS) format.[8][9] This method is faster than the shake-flask method and provides an estimate of solubility from a DMSO stock solution, which is relevant for many in vitro assays.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates (filter plates and analysis plates)

-

Automated liquid handling system

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or LC-MS system

Procedure:

-

Using an automated liquid handler, add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.[10]

-

Seal the plate and shake it at room temperature for a set period, typically 1 to 2 hours.[6]

-

If precipitation occurs, the sample can be analyzed by nephelometry to measure the extent of insolubility.[11]

-

Alternatively, the solution can be filtered through a 96-well filter plate into a clean analysis plate.

-

The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, and compared to a standard curve.

Visualization of Workflows and Logical Relationships

Workflow for Qualitative Solubility Analysis

A systematic qualitative analysis can provide initial insights into the solubility characteristics of a new compound. The following diagram illustrates a typical workflow for such an analysis.[12][]

Caption: Qualitative solubility testing workflow.

High-Throughput Solubility Screening Workflow

For drug discovery projects, assessing the solubility of many compounds quickly is essential. The following diagram shows a typical high-throughput workflow.[8][10]

Caption: High-throughput kinetic solubility workflow.

Conclusion

While specific quantitative solubility data for this compound is not currently available, this technical guide provides a comprehensive framework for understanding and determining this crucial property. Based on its structural components, the compound is expected to be soluble in polar organic solvents and moderately soluble in aqueous media. For definitive quantitative data, the experimental protocols detailed herein, particularly the shake-flask method for thermodynamic solubility and high-throughput screening for kinetic solubility, are recommended. The provided workflows offer a systematic approach to solubility assessment, which is vital for the progression of research and development involving this and other novel chemical entities.

References

- 1. 1H-1,2,3-Triazole - American Chemical Society [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. enamine.net [enamine.net]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. solvescientific.com.au [solvescientific.com.au]

- 9. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Energetic Properties of Azido-Triazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the energetic properties of azido-triazole compounds, a class of nitrogen-rich heterocyclic molecules of significant interest in the field of high-energy-density materials. This document details their synthesis, characterization, and energetic performance, presenting quantitative data in a comparative format. Detailed experimental protocols for key synthetic and analytical procedures are also provided to facilitate replication and further research.

Introduction to Azido-Triazole Energetic Compounds

Azido-triazole compounds are characterized by the presence of both azido (-N₃) and triazole (C₂H₂N₃) functional groups. The high nitrogen content and the presence of numerous N-N and C-N bonds contribute to their large positive heats of formation, a key indicator of a high-energy material.[1][2] Upon decomposition, these compounds release a significant amount of energy, primarily through the formation of stable nitrogen gas (N₂).[1] The energetic properties can be tuned by the introduction of other functional groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), and by the formation of energetic salts.[3][4] Researchers are actively exploring these compounds as potential replacements for traditional explosives, aiming for improved performance with enhanced thermal stability and reduced sensitivity.[5][6][7]

Energetic Properties of Selected Azido-Triazole Compounds

The energetic performance of azido-triazole compounds is evaluated based on several key parameters, including density, heat of formation, detonation velocity, and detonation pressure. The sensitivity to external stimuli such as impact and friction is also a critical factor for their safe handling and application. The following tables summarize the energetic properties of several representative azido-triazole compounds.

Table 1: Physicochemical and Energetic Properties of Neutral Azido-Triazole Compounds

| Compound Name | Chemical Formula | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Decomposition Temp. (°C) | Ref. |

| (E)-1,2-bis(3-azido-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)diazene | C₆H₂F₆N₁₄ | 1.88 | 126.12 | 7862 | 23.9 | 145 | [5] |

| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | C₃H₃N₁₁ | - | - | 8345 | 25.17 | 216 | [6] |

| (E)-1,2-bis(3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene | C₆H₂N₂₂ | - | - | 8275 | 25.57 | 221 | [6] |

| 6H-[5][6]triazolo[4,5-d][6][7]triazine-6,7-diamine | C₃H₄N₁₀ | - | - | 8421 | 26.0 | 203 | [8] |

| BLG-102 (N-Azo-Bridged 1,2,4-Triazole) | C₄N₁₄O₈ | 1.85 | - | 9311 | 38.5 | - |

Table 2: Sensitivity Data for Selected Azido-Triazole Compounds

| Compound Name | Impact Sensitivity (J) | Friction Sensitivity (N) | Ref. |

| (E)-1,2-bis(3-azido-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)diazene | - | - | [5] |

| Potassium 4-azido-5-(dinitromethyl)-2H-1,2,3-triazole | 1 | - | [8] |

| 6H-[5][6]triazolo[4,5-d][6][7]triazine-6,7-diamine | Insensitive | Insensitive | [8] |

| BLG-102 (N-Azo-Bridged 1,2,4-Triazole) | 5 | 54 |

Synthesis and Characterization Workflow

The development of novel azido-triazole energetic materials follows a systematic workflow, from synthesis and purification to comprehensive characterization of their energetic and physical properties.

Figure 1: General experimental workflow for the synthesis and characterization of azido-triazole energetic compounds.

A representative synthetic pathway for a high-nitrogen energetic material, 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine, is illustrated below. This multi-step synthesis involves the formation of the triazole and tetrazole rings followed by the introduction of the azido group.

Figure 2: A simplified, representative synthesis pathway for an azido-triazole-tetrazole compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of azido-triazole energetic compounds. These protocols are intended as a guide and may require optimization based on the specific compound and available laboratory equipment.

Synthesis and Purification

This protocol is a representative example for the synthesis of a nitrogen-rich azido-triazole compound. Caution: The synthesis of energetic materials should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.

Synthesis of 3-Azido-5-amino-1,2,4-triazole

This synthesis can be achieved from 3,5-diamino-1,2,4-triazole through diazotization and subsequent substitution.[9]

-

Diazotization:

-

Dissolve 1 equivalent of 3,5-diamino-1,2,4-triazole in a suitable acidic medium (e.g., 0.5 M HCl).[9]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

Continue stirring for an additional 30-60 minutes at 0-5 °C after the addition is complete.

-

-

Azide Substitution:

-

In a separate flask, dissolve an excess of sodium azide (NaN₃) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature below 10 °C.

-

A precipitate should form. Allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-azido-5-amino-1,2,4-triazole.

-

Dry the purified product in a vacuum desiccator.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability and decomposition characteristics of energetic materials.

-

Sample Preparation:

-

Instrument Setup and Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.[10]

-

Heat the sample at a constant rate, commonly 5 or 10 °C/min, over a temperature range that encompasses the decomposition of the material.[12]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature.[13]

-

The area under the exothermic peak can be integrated to determine the enthalpy of decomposition.

-

Sensitivity Testing

Sensitivity testing is crucial for assessing the safety of energetic materials. The following are standardized methods.

BAM Friction Sensitivity Test (as per STANAG 4487) [5][14]

-

Apparatus: A BAM friction tester consisting of a fixed porcelain pin and a movable porcelain plate.[15]

-

Sample Preparation: A small, defined volume (approximately 10 mm³) of the powdered sample is placed on the porcelain plate.[14]

-

Procedure:

-

A specific load is applied to the porcelain pin via a weighted lever arm.[15]

-

The porcelain plate is moved back and forth once under the pin.[14]

-

The test is repeated multiple times at various loads to determine the lowest load at which an ignition, spark, or explosion occurs in at least one out of six trials.[14]

-

-

Result: The friction sensitivity is reported as the lowest load (in Newtons) that causes a reaction.

BAM Impact Sensitivity Test

-

Apparatus: A BAM fallhammer apparatus, which consists of a defined weight that is dropped from a specified height onto the sample.

-

Sample Preparation: A small amount of the sample is placed in a standardized steel cup and sleeve assembly.

-

Procedure:

-

The drop weight is released from a specific height, impacting the sample.

-

The test is performed multiple times at different drop heights to determine the lowest height at which an ignition or explosion occurs.

-

-

Result: The impact sensitivity is reported as the impact energy (in Joules) corresponding to the lowest height that causes a reaction.

Determination of Detonation Velocity

The velocity of detonation (VOD) is a key performance parameter of an explosive.

-

Methodology (e.g., Optical Fiber Method):

-

Press a cylindrical charge of the azido-triazole compound to a known density.

-

Insert two or more optical fiber probes into the explosive charge at precisely measured distances from each other.[16][17]

-

Initiate the explosive charge at one end using a suitable detonator.

-

As the detonation wave propagates through the charge, it will sever the optical fibers, generating a light pulse at each break.[16][17]

-

A high-speed data acquisition system records the time interval between the light pulses from successive probes.[17]

-

-

Calculation: The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.

Conclusion

Azido-triazole compounds represent a promising class of energetic materials with high performance and tunable properties. Their high nitrogen content and positive heats of formation lead to excellent detonation characteristics. Ongoing research focuses on improving their thermal stability and reducing their sensitivity to external stimuli, paving the way for their potential application as next-generation energetic materials. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these novel compounds, enabling further exploration and development in this exciting field.

References

- 1. unece.org [unece.org]

- 2. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity ammonium dinitramide (ADN) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmt.edu [nmt.edu]

- 4. researchgate.net [researchgate.net]

- 5. intertekinform.com [intertekinform.com]

- 6. European Defence Agency - EDSTAR [edstar.eda.europa.eu]

- 7. Study on Friction Sensitivity of Passive and Active Binder based Composite Solid Propellants and Correlation with Burning Rate | Defence Science Journal [publications.drdo.gov.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Thermal analysis of some propellants and explosives with DSC and TG/DTA (U) [repository.tno.nl]

- 14. tandfonline.com [tandfonline.com]

- 15. scribd.com [scribd.com]

- 16. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 17. mueller-instruments.de [mueller-instruments.de]

A Technical Guide to the Quantum Chemical Analysis of 5-azido-1-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies employed in the quantum chemical analysis of 5-azido-1-methyl-1H-1,2,3-triazole. While specific experimental and computational data for this particular molecule are not extensively available in peer-reviewed literature, this document outlines the established protocols and expected outcomes based on studies of analogous azido-triazole compounds. The guide is intended to serve as a practical resource for researchers and professionals in drug development and materials science, offering a foundational understanding of the molecular properties and reactivity of this energetic and pharmacologically relevant scaffold. The content herein details the standard computational chemistry approaches, including geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. All data is presented in a structured format to facilitate comparison and interpretation, and workflows are visualized to enhance comprehension.

Introduction

The 1,2,3-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its stability, dipole character, and capacity for hydrogen bonding. The introduction of an azido group (-N₃) imparts unique energetic properties and potential as a versatile synthetic handle. The methylation at the N1 position, yielding this compound, further refines the molecule's steric and electronic profile.

Quantum chemical calculations are indispensable for elucidating the molecular structure, stability, and reactivity of such compounds at the atomic level. These computational methods provide insights that complement and guide experimental studies, accelerating the design and development of novel therapeutics and energetic materials. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for studying molecules of this class.

Theoretical and Computational Methodology

The quantum chemical calculations detailed in this guide are typically performed using a combination of theoretical methods and basis sets chosen to provide a balance between accuracy and computational cost.

Computational Protocol

A standard computational workflow for the analysis of this compound is outlined below. This workflow is representative of common practices in computational chemistry for the study of small organic molecules.

Experimental Protocols (Hypothetical)

While specific experimental data for the target molecule is sparse, a typical synthesis would involve the methylation of a 5-azido-1H-1,2,3-triazole precursor, which in turn could be synthesized via a click chemistry reaction (cycloaddition of an azide with an alkyne).

Hypothetical Synthesis of this compound:

-

Preparation of a suitable triazole precursor: This could involve the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of a protected azido-alkyne.

-

Methylation: The N-H proton of the triazole ring would be deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran), followed by the addition of a methylating agent (e.g., methyl iodide).

-

Purification: The crude product would be purified by column chromatography on silica gel.

-

Characterization: The structure of the final product would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Results and Discussion

The following sections present the types of data that would be obtained from a comprehensive quantum chemical study of this compound. The numerical values provided in the tables are illustrative and based on typical results for similar molecules.

Molecular Structure and Geometry

The initial step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C5-N(azido) | 1.40 |

| N(azido)-N(azido) | 1.25 | |

| N(azido)=N(azido) | 1.15 | |

| N1-C(methyl) | 1.47 | |

| N1-C5 | 1.35 | |

| C5-N4 | 1.33 | |

| N4-N3 | 1.34 | |

| N3-C4 | 1.32 | |

| C4-N1 | 1.36 | |

| Bond Angles | C4-N1-C5 | 108.5 |

| N1-C5-N4 | 109.0 | |

| C5-N4-N3 | 106.5 | |

| N4-N3-C4 | 109.5 | |

| N3-C4-N1 | 106.5 | |

| N1-C5-N(azido) | 125.0 | |

| C5-N(azido)-N(azido) | 115.0 | |

| Dihedral Angle | C4-N1-C5-N(azido) | 180.0 (planar) |

Vibrational Analysis

Frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman). These calculated spectra can be compared with experimental data to validate the computational model.

Table 2: Calculated Vibrational Frequencies and IR Intensities (Illustrative)

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | 3150 | 25 | C-H stretch (triazole) |

| 2 | 2980 | 40 | C-H stretch (methyl) |

| 3 | 2130 | 250 | Asymmetric N₃ stretch |

| 4 | 1450 | 60 | C-N stretch (ring) |

| 5 | 1280 | 180 | Symmetric N₃ stretch |

| 6 | 1100 | 75 | C-H bend (methyl) |

| 7 | 950 | 50 | Ring deformation |

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are crucial for understanding its reactivity and potential interactions with biological targets. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential (ESP).

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 4.5 Debye |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 1.2 eV |

The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. The electrostatic potential map provides a visual representation of the charge distribution and is useful for identifying regions susceptible to electrophilic or nucleophilic attack.

Conclusion

A Technical Guide to the Synthesis of Substituted 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, materials science, and chemical biology, owing to its unique chemical properties, including aromaticity, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions. This has led to its incorporation into a wide array of pharmaceuticals, functional materials, and bioconjugates. The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these heterocycles, offering high yields, regioselectivity, and broad functional group tolerance. This technical guide provides an in-depth review of the key synthetic methodologies for preparing substituted 1,2,3-triazoles, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this dynamic field.

The Huisgen 1,3-Dipolar Cycloaddition: The Foundation

The seminal work of Rolf Huisgen established the 1,3-dipolar cycloaddition between an azide and an alkyne as a fundamental method for the synthesis of 1,2,3-triazoles.[1][2] This thermal process, however, generally requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be challenging to separate.[1][3] The lack of regioselectivity and the often harsh reaction conditions have limited its widespread use in modern synthetic chemistry, especially for complex molecules.

General Experimental Protocol for Thermal Huisgen Cycloaddition

This protocol is a general guideline and may require optimization based on the specific substrates used.

Materials:

-

Organic azide (1.0 equiv)

-

Alkyne (1.0-1.2 equiv)

-

High-boiling point solvent (e.g., toluene, xylene, or DMF)

Procedure:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the organic azide in the chosen solvent.

-

Add the alkyne to the solution.

-

Heat the reaction mixture to a high temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the regioisomers and remove impurities.

Table 1: Examples of Thermal Huisgen Cycloaddition

| Azide | Alkyne | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio) | Total Yield (%) |

| Phenyl azide | Phenylacetylene | Toluene | 110 | 18 | 1,4-Diphenyl & 1,5-Diphenyl (1:1) | ~80 |

| Benzyl azide | Ethyl propiolate | Xylene | 140 | 24 | 1,4- and 1,5-isomers | Moderate |

| 4-Nitrophenyl azide | Dimethyl acetylenedicarboxylate | Benzene | 80 | 12 | Single 1,4,5-trisubstituted product | Good |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction